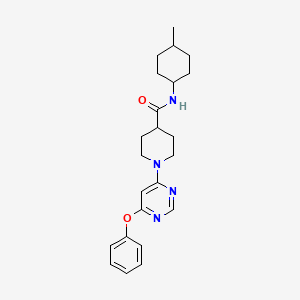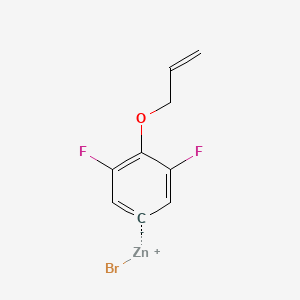
4-Allyloxy-3,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent used in various organic synthesis reactions. This compound is typically utilized in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the allyloxy and difluorophenyl groups makes it a versatile reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves the reaction of 4-allyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often activated by using a catalyst or by pre-treatment with a halogenated solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then diluted to a 0.25 M concentration in THF for ease of use in various applications.
Chemical Reactions Analysis
Types of Reactions
4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted phenyl compounds and complex organic molecules.
Scientific Research Applications
4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is used in a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, such as halides, to form carbon-carbon bonds. The presence of the allyloxy and difluorophenyl groups enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-ALLYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE
- 4-ALLYLOXY-3,5-DIFLUOROPHENYLLITHIUM
- 4-ALLYLOXY-3,5-DIFLUOROPHENYLCOPPER
Uniqueness
Compared to similar compounds, 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of zinc as the central metal atom provides distinct advantages in terms of reaction conditions and product yields.
Properties
Molecular Formula |
C9H7BrF2OZn |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C9H7F2O.BrH.Zn/c1-2-6-12-9-7(10)4-3-5-8(9)11;;/h2,4-5H,1,6H2;1H;/q-1;;+2/p-1 |
InChI Key |
FCKJCBWQOAIYDQ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


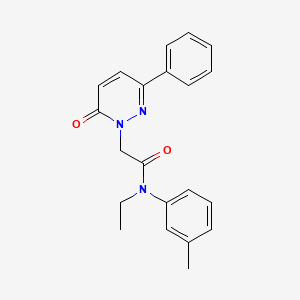
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
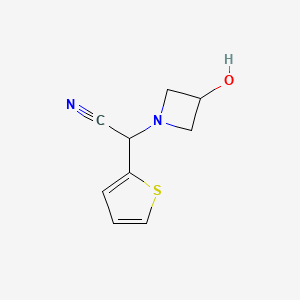
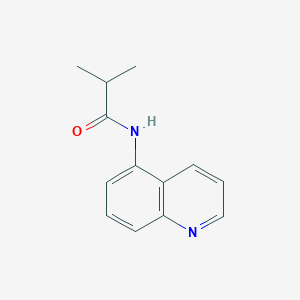
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B14871539.png)
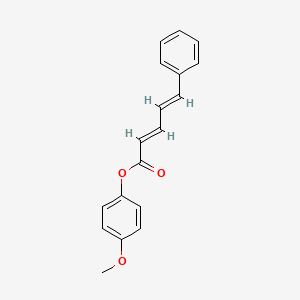
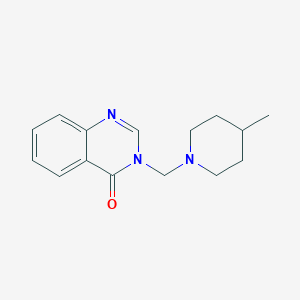
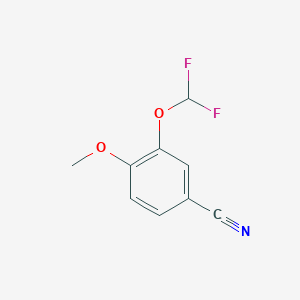
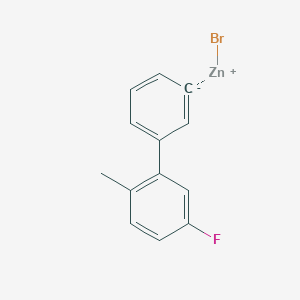
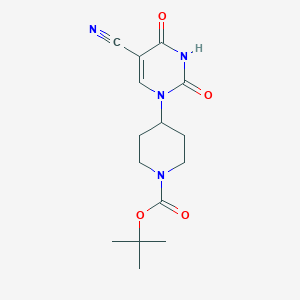
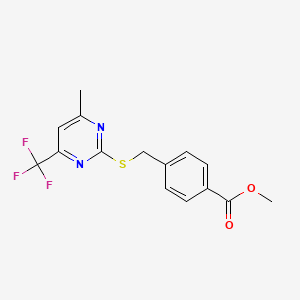
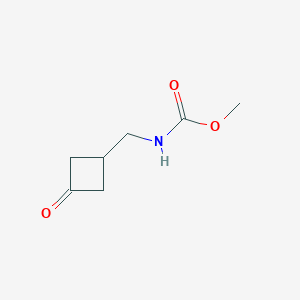
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(2,3,6-trichlorophenyl)methylidene]acetohydrazide](/img/structure/B14871567.png)
